

Primary Mechanism of Action: BMP Pathway Inhibition

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Compound Focus: Dorsomorphin

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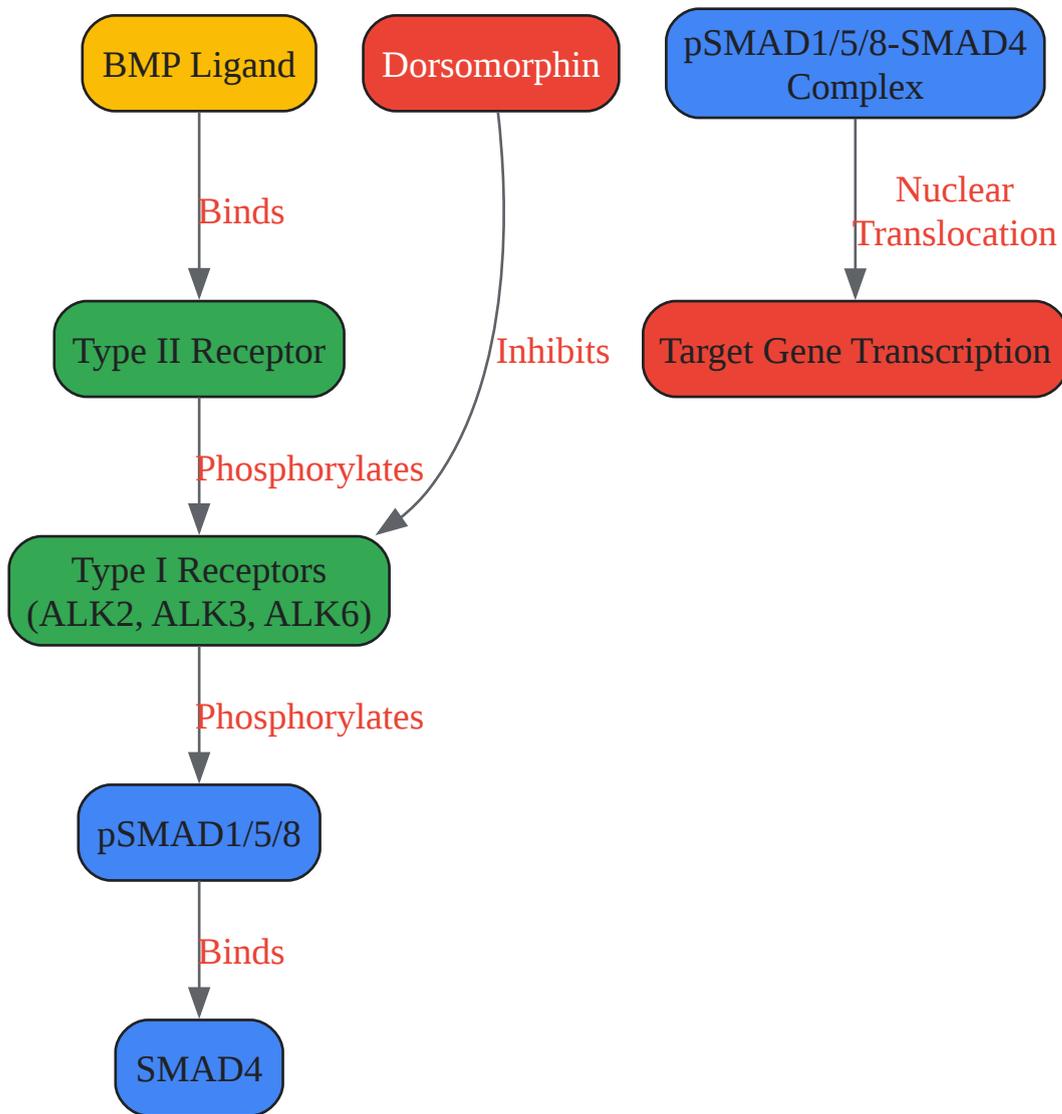
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Dorsomorphin (also known as Compound C) specifically targets the BMP signaling pathway by inhibiting key receptor kinases.

- **Core Molecular Targets:** **Dorsomorphin** acts as a selective ATP-competitive inhibitor of the BMP type I receptors **ALK2, ALK3, and ALK6** [1] [2].
- **Effect on Canonical Signaling:** By blocking these receptors, **dorsomorphin** prevents the ligand-induced phosphorylation of the downstream effector proteins **SMAD1/5/8**. This inhibition disrupts the formation of the pSMAD1/5/8-SMAD4 complex, its translocation to the nucleus, and the subsequent transcription of BMP target genes [3] [2]. This pathway is often referred to as the canonical BMP signaling pathway.

The diagram below illustrates how **dorsomorphin** inhibits this canonical BMP signaling cascade.



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*Inhibition of BMP signaling by **dorsomorphin**. It blocks ALK2/3/6 receptors, preventing SMAD1/5/8 phosphorylation and target gene expression.*

Key Experimental Evidence & Quantitative Data

The following table summarizes the primary cellular effects and efficacies of **dorsomorphin** in key experimental models.

Experimental Model/System	Key Effect of Dorsomorphin	Reported Efficacy/Concentration	Significance / Implication
Mouse Embryonic Stem Cells (mESCs) [3]	Induces cardiomyocyte differentiation; increases yield of spontaneously beating cardiomyocytes.	20-30 fold increase in cardiomyocytes; 2 μM concentration.	Demonstrates utility in directing stem cell fate toward specific lineages.
Zebrafish Embryos [2]	Perturbs dorsoventral axis formation, inducing a dorsalized phenotype.	Treatment with $\geq 5 \mu\text{M}$ at ≤ 8 hours post-fertilization .	Established its role as a selective BMP pathway inhibitor in a living vertebrate.
Iron Metabolism (in vitro & in vivo) [1] [2]	Inhibits BMP-induced expression of hepcidin in liver; increases serum iron levels.	Blocked SMAD1/5/8 phosphorylation; normalized hepcidin expression.	Revealed an essential physiological role for hepatic BMP signaling in systemic iron homeostasis.
Primordial Follicle Activation [4]	Promotes activation of dormant ovarian follicles.	Effective at 10 μM in murine and human ovarian tissue cultures.	Suggests a role for BMP/AMPK pathways in reproductive biology and potential fertility applications.

Detailed Experimental Protocols

To help you apply this tool in your research, here are detailed methodologies from key studies.

Protocol for Cardiomyocyte Differentiation in Mouse ES Cells [3]

This protocol uses the mouse ES cell line CGR8, stably transfected with a fluorescent reporter under the control of the cardiac-specific α -myosin heavy chain (α -MHC) promoter.

- **Cell Line:** α MHC-DsRed-Nuc CGR8 mouse ES cells.
- **Treatment Schedule:**
 - **Day -3 to Day 0:** Add **2 μM dorsomorphin** to ES cell media, changing the media daily.

- **Day 0:** Initiate Embryoid Body (EB) formation in hanging drops, with EB/differentiation medium containing a fresh dose of 2 μ M **dorsomorphin**.
- **Day 2:** Wash out **dorsomorphin** and continue culture in standard differentiation media.
- **Assessment:**
 - **Qualitative:** Visually observe and count spontaneously contracting areas and red fluorescent nuclei from day 8-10 onwards.
 - **Quantitative:** Use quantitative real-time PCR (Q-PCR) to measure the expression of cardiac markers (e.g., *Nkx2.5*, *Myh6*, *Myl2*) at day 10 of differentiation.

Protocol for Inhibiting BMP Signaling in Human Dental Mesenchymal Cells [5]

This protocol demonstrates the use of **dorsomorphin** to probe BMP signaling in a human primary cell system.

- **Cell Culture:** Immortalized human dental mesenchymal cells (ihDMCs).
- **Inhibition:**
 - Add **20 μ M dorsomorphin** to the culture medium. Dimethyl sulfoxide (DMSO) is used as a negative control.
 - Incubate for **24 hours**.
- **Validation of Inhibition:**
 - Use **Western blotting** or **immunofluorescence** with an anti-pSMAD1/5/9 antibody to confirm the reduction in phosphorylated SMAD levels, verifying effective pathway blockade.

Important Considerations for Researchers

When using **dorsomorphin**, it is critical to be aware of its off-target effects and the availability of more specific analogs.

- **Inhibition of AMPK:** **Dorsomorphin** was initially identified as an inhibitor of AMP-activated protein kinase (AMPK) and is still widely used for this purpose [4] [6]. Many observed biological effects, especially in metabolic contexts, may be mediated through AMPK inhibition rather than the BMP pathway.
- **Other Non-Specific Effects:** Studies indicate **dorsomorphin** can also affect other kinases and pathways. It has been shown to influence **Wnt and Foxo gene expression** [4], inhibit **p38 MAPK/c-fos signaling** in pain models [6], and alter **mitochondrial ROS production** [6].

- **More Selective Analogs:** Due to its promiscuity, more specific BMP inhibitors have been developed. **Dorsomorphin homologue 1 (DMH-1)** is a highly potent and selective analog for BMP type I receptors with reduced off-target activity compared to the parent compound [7]. When high specificity for the BMP pathway is required, DMH-1 is often a superior choice.

Summary for Researchers

For quick reference, the core pharmacological and application data for **dorsomorphin** are summarized below.

Property	Description
Primary Known Mechanism	Selective inhibitor of BMP type I receptors (ALK2, ALK3, ALK6) [1] [2].
Key Downstream Effect	Inhibition of BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription [3] [2].

| **Well-Established Uses** | • Directing stem cell differentiation (e.g., to cardiomyocytes) [3]. • Studying embryonic patterning (e.g., in zebrafish) [2]. • Investigating iron homeostasis (via hepcidin regulation) [1] [2]. • As an AMPK inhibitor in metabolic studies [4]. | | **Critical Consideration** | Exhibits significant off-target effects (notably AMPK inhibition); results should be interpreted with caution and validated with more specific tools like **DMH-1** [7]. |

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